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Compound of Interest

Compound Name:
1,3-Di(adamantan-1-yl)-1H-

imidazol-3-ium chloride

Cat. No.: B143247 Get Quote

Technical Dossier: C23H33ClN2
To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of the Chemical Compound with Molecular

Formula C23H33ClN2

Executive Summary
This document provides a technical overview of the chemical entity corresponding to the

molecular formula C23H33ClN2. Our extensive search has identified a single compound

associated with this formula, registered under the CAS Number 23892-37-7. The identified

chemical name is N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine.

Despite a thorough investigation of scientific literature and chemical databases, it is crucial to

note that there is a significant lack of publicly available information regarding this specific

compound. No peer-reviewed articles, patents, or detailed experimental data on its

physicochemical properties, synthesis, or biological activity could be retrieved. This suggests

that N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine is a novel or not widely

studied chemical entity.

This guide, therefore, serves to consolidate the limited available identifying information and to

provide a foundational framework for potential future research and development activities.
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Compound Identification
Parameter Value

Molecular Formula C23H33ClN2

IUPAC Name
N,N-Dibutyl-N'-[(4-chlorophenyl)-

phenylmethyl]ethane-1,2-diamine

CAS Number 23892-37-7

Molecular Weight 388.98 g/mol

Chemical Structure (Structure not available in public databases)

Physicochemical Properties
A comprehensive table of quantitative physicochemical properties cannot be provided due to

the absence of experimental data in the public domain. For novel compounds, these properties

are typically determined through a series of standardized experimental protocols.

Table 1: Anticipated Physicochemical Properties for Investigation
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Property
Experimental Protocol (General
Approach)

Melting Point
Differential Scanning Calorimetry (DSC) or

Capillary Melting Point Apparatus

Boiling Point
Ebulliometry or distillation under reduced

pressure

Solubility

Equilibrium solubility method in various solvents

(e.g., water, ethanol, DMSO) at controlled

temperature and pH

pKa Potentiometric titration or UV-spectrophotometry

LogP/LogD
Shake-flask method (octanol-water partition) or

HPLC-based methods

Crystal Structure Single-crystal X-ray diffraction

Spectroscopic Data

¹H NMR, ¹³C NMR, Mass Spectrometry (MS),

Infrared (IR) Spectroscopy, Ultraviolet-Visible

(UV-Vis) Spectroscopy

Proposed Synthesis Route
While a specific, validated synthesis protocol for N,N-Dibutyl-N'-[(4-chlorophenyl)-

phenylmethyl]ethane-1,2-diamine is not documented, a plausible synthetic pathway can be

conceptualized based on established organic chemistry principles. A potential retrosynthetic

analysis suggests a reductive amination pathway.
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N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine

Imine Intermediate

Reduction

N,N-Dibutylethane-1,2-diamine 4-Chlorobenzophenone

Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C)

Click to download full resolution via product page

Caption: Proposed retrosynthetic pathway for the synthesis of the target compound.

Experimental Workflow: Hypothetical Reductive Amination

Reaction Setup Imine Formation Reduction Work-up and Purification

Dissolve N,N-Dibutylethane-1,2-diamine
and 4-Chlorobenzophenone in a suitable solvent

(e.g., Dichloromethane or 1,2-Dichloroethane)

Add a dehydrating agent (e.g., MgSO₄)
or use a Dean-Stark apparatus to remove water.

Stir at room temperature.

Add a reducing agent (e.g., Sodium triacetoxyborohydride)
portion-wise. Monitor reaction progress by TLC or LC-MS.

Quench the reaction with aqueous base.
Extract with an organic solvent.

Purify by column chromatography.
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Caption: A hypothetical experimental workflow for the synthesis of C23H33ClN2.

Potential Pharmacological Significance and
Signaling Pathways
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The structural motifs present in N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-

diamine, specifically the diphenylmethyl and diamine moieties, are found in various biologically

active compounds. This suggests that the target compound could potentially interact with a

range of biological targets.

Hypothesized Biological Targets and Signaling Pathways:

Histamine Receptors: The ethylenediamine scaffold is a common feature in many first-

generation antihistamines. The compound could potentially act as an antagonist at H1

receptors, leading to the modulation of downstream signaling pathways involving Gq/11

proteins, phospholipase C (PLC), and the subsequent release of intracellular calcium.

Dopamine or Serotonin Transporters/Receptors: The diphenylmethyl group is present in

compounds that interact with monoamine transporters and receptors. Potential activity at

these sites could influence signaling cascades involving G-protein coupled receptors

(GPCRs) and the regulation of cyclic AMP (cAMP) levels.

Ion Channels: The lipophilic nature of the compound suggests a possibility of interaction with

various ion channels, potentially modulating neuronal excitability.

Illustrative GPCR Signaling Pathway (Hypothetical)
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Caption: A hypothetical Gq-coupled GPCR signaling pathway potentially modulated by

C23H33ClN2.

Conclusion and Future Directions
The chemical compound with the molecular formula C23H33ClN2, identified as N,N-Dibutyl-N'-

[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine, represents an underexplored area of

chemical space. The lack of existing data presents a significant opportunity for novel research.

Recommended future work should focus on:

De novo Synthesis and Structural Confirmation: The primary step is to synthesize the

compound, likely via the proposed reductive amination route, and to unequivocally confirm

its structure using modern analytical techniques.

Physicochemical Characterization: A full profiling of its physical and chemical properties is

essential for any further development.

In Vitro Screening: A broad-panel in vitro screening against a diverse range of biological

targets (e.g., GPCRs, ion channels, transporters, enzymes) would be the most efficient way

to identify its primary pharmacological activity.

Mechanism of Action Studies: Upon identification of a primary target, detailed mechanism of

action studies should be conducted to elucidate the specific signaling pathways involved.

This document provides a starting point for researchers and drug development professionals

interested in exploring the potential of this novel chemical entity. The path forward requires a

dedicated and systematic investigation to unlock its properties and potential applications.

To cite this document: BenchChem. [chemical formula C23H33ClN2 properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143247#chemical-formula-c23h33cln2-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b143247?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

